molecular formula C20H24N6O2 B2891916 (3,5-Dimethylisoxazol-4-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone CAS No. 2034259-98-6

(3,5-Dimethylisoxazol-4-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone

Cat. No. B2891916
CAS RN: 2034259-98-6
M. Wt: 380.452
InChI Key: VJZPDHJXSVJFHI-UHFFFAOYSA-N
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Description

This compound is a derivative of 3,5-dimethylisoxazole . It has been studied for its potential as a potent inhibitor of the BET (bromodomain and extra terminal domain) bromodomain family . It has been used in the synthesis of various derivatives for evaluation of their inhibitory activities against BRD4 .


Synthesis Analysis

The compound has been synthesized and characterized by spectroscopy . In one study, 94 derivatives of this compound were designed and synthesized to evaluate their inhibitory activities against BRD4 .


Molecular Structure Analysis

The structure of the compound has been determined by single crystal X-ray diffraction . The B3LYP method was used to calculate the optimized structure of the molecule by DFT using the 6-311+G(2d,p) basis set .


Chemical Reactions Analysis

The compound has been used as a base structure for the synthesis of various derivatives . These derivatives have been evaluated for their inhibitory activities against BRD4 .

Scientific Research Applications

Synthesis and Chemical Properties

Research on similar compounds primarily focuses on the synthesis of novel organic molecules with potential biological activities. For instance, studies on the synthesis and substitution of tetra-substituted piperazinediones explore the chemical reactions and structural configurations of compounds with related functionalities. These studies provide foundational knowledge on the synthesis routes, reaction mechanisms, and chemical properties of complex organic molecules, which are crucial for developing new pharmaceuticals and bioactive compounds (Yoshimura et al., 1973).

Pharmacological Potential

The structural complexity and unique features of such molecules hint at their potential for pharmacological applications. Research on the molecular interaction of cannabinoid receptor antagonists, for example, sheds light on the drug-receptor interactions and the development of receptor-specific drugs. Understanding these interactions is key to designing compounds with targeted therapeutic effects, such as antitumor, antiviral, or neuroprotective agents (Shim et al., 2002).

Anticancer and Antiviral Research

Compounds with similar structural motifs are explored for their anticancer and antiviral activities. For instance, the discovery of derivatives with in vitro anticoronavirus and antitumoral activity indicates the potential of these compounds in therapeutic applications against infectious diseases and cancer. Such studies underscore the significance of chemical synthesis in drug discovery and development, providing insights into the structure-activity relationships that govern the biological activities of complex molecules (Jilloju et al., 2021).

Mechanism of Action

The compound and its derivatives have demonstrated promising potential as BRD4 inhibitors . Notably, one derivative, DDT26, exhibited a potent inhibitory effect on BRD4, with an IC50 value of 0.237 ± 0.093 μM . DDT26 also demonstrated significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells .

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c1-13-17(14(2)28-23-13)20(27)25-11-9-24(10-12-25)19-18-15-5-3-4-6-16(15)22-26(18)8-7-21-19/h7-8H,3-6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZPDHJXSVJFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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